molecular formula C14H18FNO B13028257 Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-

Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-

Cat. No.: B13028257
M. Wt: 235.30 g/mol
InChI Key: ULUPKLLIXIIQRH-UHFFFAOYSA-N
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Description

    4-(4-fluorophenyl)-4-(dimethylamino)cyclohexanone: , is a synthetic organic compound.

  • Its chemical formula is C17H20FNO .
  • The compound features a cyclohexanone ring substituted with a fluorophenyl group and a dimethylamino group.
  • It has applications in various fields due to its unique structure and properties.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the Vilsmeier–Haack reaction , where cyclohexanone reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
      • Another method is the Friedel–Crafts acylation , using 4-fluorobenzoyl chloride as the acylating agent.
    • Industrial Production :
      • Industrial-scale production typically employs the Vilsmeier–Haack reaction due to its efficiency and scalability.
  • Chemical Reactions Analysis

    • Reactions :
      • Oxidation : 4’-DMFPC can undergo oxidation using reagents like chromium(VI) oxide (CrO3) to form the corresponding carboxylic acid.
      • Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
      • Substitution : The fluorophenyl group can be substituted using various nucleophiles.
    • Common Reagents and Conditions :
      • Oxidation: CrO3, acetic anhydride, and acetic acid.
      • Reduction: NaBH4 in methanol or ethanol.
      • Substitution: Alkoxides, amines, or thiols.
    • Major Products :
      • Oxidation: 4’-DMFPC carboxylic acid.
      • Reduction: 4’-DMFPC alcohol.
  • Scientific Research Applications

    • Chemistry : Used as a building block in the synthesis of other compounds.
    • Biology : Investigated for potential biological activity (e.g., as a ligand for receptors).
    • Medicine : Research on its pharmacological properties and potential therapeutic applications.
    • Industry : Used in the production of specialty chemicals.
  • Mechanism of Action

    • Targets and Pathways :
      • The exact mechanism remains an active area of research.
      • Potential targets include receptors, enzymes, or ion channels.
      • Pathways may involve signal transduction, gene expression, or metabolic processes.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • Ketamine : Shares the cyclohexanone core but lacks the fluorophenyl and dimethylamino groups.
      • Phencyclidine (PCP) : Also a cyclohexanone derivative, but with a different substitution pattern.
      • Methoxetamine (MXE) : Similar to PCP but with an additional methoxy group.
    • Uniqueness : 4’-DMFPC’s combination of fluorine and dimethylamino groups sets it apart from these related compounds.

    Properties

    Molecular Formula

    C14H18FNO

    Molecular Weight

    235.30 g/mol

    IUPAC Name

    4-(dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one

    InChI

    InChI=1S/C14H18FNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3

    InChI Key

    ULUPKLLIXIIQRH-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)F

    Origin of Product

    United States

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